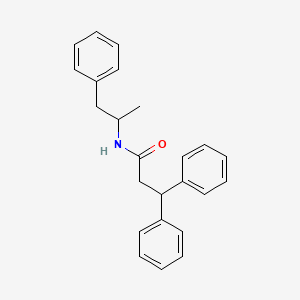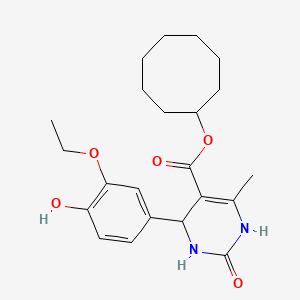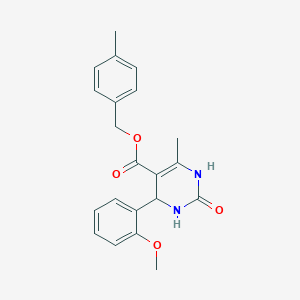
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide, also known as DMAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMAN is a small molecule that belongs to the class of benzamides and has a molecular weight of 308.36 g/mol.
Mécanisme D'action
The mechanism of action of 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases. This compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3 beta. This inhibition is believed to be responsible for the anticancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to increase the expression of genes involved in energy metabolism, which may have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide is its low molecular weight, which makes it easy to synthesize and handle in the laboratory. This compound is also relatively stable and can be stored for extended periods without degradation. However, this compound has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new therapeutic strategies. Finally, the anticancer and neuroprotective effects of this compound warrant further investigation in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide involves the reaction of 2-methyl-4-nitroaniline with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then treated with benzoyl chloride to yield this compound. The yield of this reaction is around 70%, and the purity of the product can be increased by recrystallization.
Applications De Recherche Scientifique
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and prostate cancer. This inhibition is believed to be due to the ability of this compound to interfere with the cell cycle and induce apoptosis in cancer cells.
Another potential application of this compound is in the field of neuroscience research. This compound has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-10-14(19(21)22)8-9-15(11)17-16(20)12-4-6-13(7-5-12)18(2)3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXAQYMQAOXLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B5021621.png)

![1-(3,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021631.png)

![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5021639.png)
![5-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B5021645.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5021658.png)
![9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5021674.png)

![1-(3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5021693.png)
![2-{[4-(4-ethylphenoxy)butyl]amino}ethanol](/img/structure/B5021705.png)

![ethyl 4-[(4-chloro-2-methylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B5021712.png)
